N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound (hereafter referred to as Compound A) is a pyrazolo[1,5-a]pyrimidin-7-amine derivative featuring:
- A 3,4-dimethoxyphenethylamine substituent at the 7-position.
- 5,6-dimethyl and 3-phenyl groups on the pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C24H23F3N4O2 (monoisotopic mass: 456.1773) . The trifluoromethyl group at the 2-position enhances lipophilicity and metabolic stability compared to non-fluorinated analogues.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-17(2)27-24-20(19-8-6-5-7-9-19)15-26-28(24)23(16)25-13-12-18-10-11-21(29-3)22(14-18)30-4/h5-11,14-15,25H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGYEIFVGYEJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dimethoxyphenyl group: This step may involve the use of reagents such as dimethoxybenzene derivatives and appropriate coupling agents.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Variations
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives are structurally diverse, with variations in:
- Core substituents (positions 2, 3, 5, and 6).
- Amine side chains (e.g., pyridinylmethyl, phenethyl, or substituted aryl groups).
The table below compares Compound A with selected analogues from the evidence:
Substituent Effects on Physicochemical Properties
- The 6-ethyl-2,5-dimethyl analogue () has a higher XLogP3 (5.8) than Compound A, likely due to additional alkyl groups.
- Melting Points :
- Pyridinylmethyl-substituted compounds (e.g., 47 ) exhibit higher melting points (177–180 °C) compared to phenethyl derivatives, suggesting stronger crystal packing .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the compound's biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
Chemical Formula: C₁₂H₁₇N₃O₃
Molecular Weight: 223.2683 g/mol
CAS Registry Number: 6275-29-2
IUPAC Name: this compound
The compound features a pyrazolo-pyrimidine core structure which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.01 | Induction of apoptosis |
| NCI-H460 (Lung) | 0.03 | Inhibition of Aurora-A kinase |
| SF-268 (Brain) | 31.5 | Disruption of microtubule dynamics |
These results suggest that the compound exhibits significant cytotoxic effects across various cancer cell lines, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
The pyrazole derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways associated with inflammation. For instance:
- Inhibition of COX and LOX Enzymes: Compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.
Case Studies
-
Study on MCF7 Cell Line:
A study conducted by Mohareb et al. demonstrated that the compound induced apoptosis in MCF7 cells with an IC₅₀ value of 0.01 µM. The mechanism involved activation of caspase pathways leading to programmed cell death . -
Aurora-A Kinase Inhibition:
Another research highlighted that this compound effectively inhibited Aurora-A kinase in NCI-H460 cells with an IC₅₀ of 0.03 µM. This inhibition is significant as Aurora-A kinase plays a vital role in cell cycle regulation and is often overexpressed in various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
